4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8BrNO4S2 and a molecular weight of 314.18 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents, such as phosphorus pentasulfide in the Paal–Knorr reaction, is common to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine), under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Bromo-2-chlorothiophene: Another halogenated thiophene derivative with similar chemical properties.
2,5-Diiodothiophene: A polyhalogenated thiophene used in organic synthesis.
3-Bromo-2-chlorothiophene: A commercially available thiophene derivative with applications in material science.
Uniqueness: 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8BrNO4S2 |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
4-bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO4S2/c1-2-9-15(12,13)7-4(8)3-5(14-7)6(10)11/h3,9H,2H2,1H3,(H,10,11) |
InChI Key |
JGHYCNJODLWUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br |
Origin of Product |
United States |
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